molecular formula C18H19N5OS B6116548 N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE

N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE

Cat. No.: B6116548
M. Wt: 353.4 g/mol
InChI Key: HWYLYVSVQPZOPZ-UHFFFAOYSA-N
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Description

N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. The presence of the pyrimidine ring, along with the thiophene carboxamide group, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via alkylation reactions using dimethylamine and suitable alkylating agents.

    Attachment of the Thiophene Carboxamide Group: The thiophene carboxamide group is attached through amide bond formation, typically using thiophene-2-carboxylic acid and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Receptors: The compound can interact with cellular receptors, leading to changes in cell signaling pathways.

    Induce Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in the treatment of leukemia.

    Thiophene Carboxamides: Compounds with similar thiophene carboxamide groups, which are studied for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of N2-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE lies in its combined structural features of the pyrimidine ring and thiophene carboxamide group, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-19-16(11-17(20-12)23(2)3)21-13-6-8-14(9-7-13)22-18(24)15-5-4-10-25-15/h4-11H,1-3H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYLYVSVQPZOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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